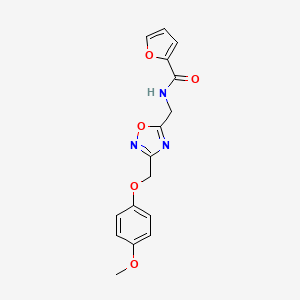

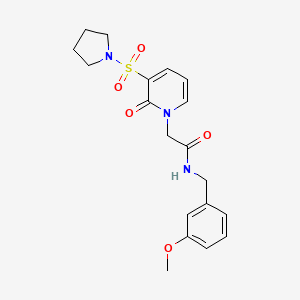

![molecular formula C13H13ClF3N3O2 B3010623 2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide CAS No. 1385265-21-3](/img/structure/B3010623.png)

2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide is a chemical entity that appears to be related to various pyridine carboxamide derivatives. These derivatives are often studied for their potential biological activities and can be involved in the formation of metal-amide bonds or used as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related pyridine carboxamide compounds involves various chemical reactions. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, a compound with a similar pyridine carboxamide structure, was achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimal conditions, yielding a high purity product . Additionally, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from different amines and 4-chloropyridine-2-carboxylic acid methyl ester, indicating the versatility of the carboxamide group in pyridine derivatives .

Molecular Structure Analysis

The molecular structure of pyridine carboxamide derivatives can be quite complex. For example, the molecular structure of a palladium complex with a related ligand was determined using X-ray diffraction and NMR studies, revealing a tetragonal space group and a square-planar coordination completed by chlorine atoms . This suggests that the molecular geometry of pyridine carboxamide derivatives can be retained in solution, which may be relevant for the compound .

Chemical Reactions Analysis

Pyridine carboxamide derivatives can participate in various chemical reactions. Asymmetric acylation of carboxamides with a chiral auxiliary and stereoselective reduction of the resulting oxoamides have been reported, providing alternatives to asymmetric aldol reactions . This indicates that the compound may also undergo similar reactions, potentially leading to the formation of chiral centers and influencing its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxamide derivatives can be influenced by their molecular structure. For instance, the introduction of different substituents on the pyrimidine ring of a related compound affected its cell-based activity and gastrointestinal permeability . This suggests that modifications to the pyridine carboxamide core can significantly alter the properties of the compound, which is important for its potential application in medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has been conducted on synthesizing variants of N-alkyl-4-chloro-2-pyridine carboxamides, demonstrating methods to produce such compounds efficiently. This includes the synthesis from methyl amine, n-butylamine, isopropylamine, and 4-chloropyridine-2-carboxylic acid methyl ester, which is obtained from 2-pyridine-carboxylic acid through chlorination and esterification. The structural confirmation of these compounds was achieved through infrared spectroscopy, proton nuclear magnetic resonance (1H NMR), and electron spray ionization mass spectrometry (ESI-MS) (Pan Qing-cai, 2011).

Biological Activity and Applications

Research into the biological activity of related compounds has identified inhibitors of NF-kappaB and AP-1 gene expression. Structured modifications of these compounds have led to variations with potential oral bioavailability, highlighting the significance of carboxamide groups and specific structural positions for biological activity. This showcases the potential therapeutic applications of related carboxamide compounds in modulating gene expression (M. Palanki et al., 2000).

Propiedades

IUPAC Name |

2-chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3N3O2/c1-19(11(21)8-2-4-18-10(14)6-8)9-3-5-20(12(9)22)7-13(15,16)17/h2,4,6,9H,3,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKXAIJGVRXPGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(C1=O)CC(F)(F)F)C(=O)C2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

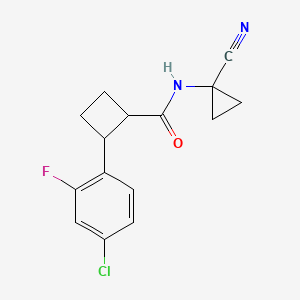

![6-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B3010542.png)

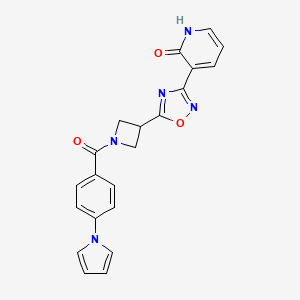

![1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3010546.png)

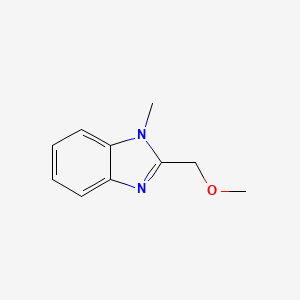

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)

![5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine](/img/structure/B3010554.png)

![N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010557.png)

![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)

![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)